Magnesium(2+) 3-(acetylamino)propanesulphonate

Cation toxicity Acute toxicity Safety pharmacology

Magnesium(2+) 3-(acetylamino)propanesulphonate, also referred to as magnesium acetylhomotaurinate or magnesium N-acetylhomotaurinate, is a 2:1 salt of N-acetylhomotaurine with the divalent magnesium cation. This organosulfonic acid derivative belongs to a class of membrane-active compounds that exhibit reinforced membrane-stabilizing properties compared to the parent homotaurine molecule, with intracerebral activity demonstrated across multiple in vivo models.

Molecular Formula C10H20MgN2O8S2
Molecular Weight 384.7 g/mol
CAS No. 77337-74-7
Cat. No. B12681857
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMagnesium(2+) 3-(acetylamino)propanesulphonate
CAS77337-74-7
Molecular FormulaC10H20MgN2O8S2
Molecular Weight384.7 g/mol
Structural Identifiers
SMILESCC(=O)NCCCS(=O)(=O)[O-].CC(=O)NCCCS(=O)(=O)[O-].[Mg+2]
InChIInChI=1S/2C5H11NO4S.Mg/c2*1-5(7)6-3-2-4-11(8,9)10;/h2*2-4H2,1H3,(H,6,7)(H,8,9,10);/q;;+2/p-2
InChIKeyXTCZRTNTNCSDNP-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Magnesium(2+) 3-(Acetylamino)Propanesulphonate (CAS 77337-74-7) Procurement Guide: A Divalent Cation-Specific N-Acetylhomotaurinate


Magnesium(2+) 3-(acetylamino)propanesulphonate, also referred to as magnesium acetylhomotaurinate or magnesium N-acetylhomotaurinate, is a 2:1 salt of N-acetylhomotaurine with the divalent magnesium cation . This organosulfonic acid derivative belongs to a class of membrane-active compounds that exhibit reinforced membrane-stabilizing properties compared to the parent homotaurine molecule, with intracerebral activity demonstrated across multiple in vivo models [1]. Unlike the clinically established calcium salt (acamprosate), the magnesium salt presents a distinct pharmacological and toxicological profile that is governed by the specific properties of its magnesium counterion, making it a valuable research tool and a differentiated procurement candidate for studies where cation-specific effects are of primary interest [2].

Why Magnesium(2+) 3-(Acetylamino)Propanesulphonate Cannot Be Substituted with In-Class Calcium or Monovalent Cation Salts


The N-acetylhomotaurinate anion is pharmacologically active against a backdrop of cation-dependent differences that preclude simple interchange between salts. Direct comparative data from the foundational patent literature demonstrate that the nature of the cation dictates the therapeutic profile: the calcium salt functions preferentially as a neurotropic agent, while the magnesium salt is specifically indicated as a vasculotropic agent [1]. Furthermore, magnesium and lithium acetylhomotaurinates uniquely and significantly reduce the inherent toxicity of their respective cations compared to reference inorganic salts—a property not shared by sodium, potassium, or calcium congeners [2]. The anticonvulsant efficacy hierarchy (calcium > magnesium > monovalent salts) and the differential dose-response patterns for convulsion onset versus mortality further underscore that each salt form occupies a distinct position in the structure-activity landscape [3]. Substituting one salt for another without accounting for these cation-driven differences risks compromising both the intended pharmacological outcome and the safety profile of the experimental system.

Quantitative Differentiation of Magnesium(2+) 3-(Acetylamino)Propanesulphonate Against Closest Analogs: Evidence-Based Procurement Criteria


Reduced Cation Acute Toxicity: LD50 of Magnesium Acetylhomotaurinate Versus Magnesium Chloride in Mice

The magnesium acetylhomotaurinate salt significantly reduces the inherent acute toxicity of the magnesium cation compared to the reference inorganic salt magnesium chloride. The intraperitoneal LD50 in mice, expressed in terms of the Mg²⁺ cation content, is 161 mg/kg for magnesium acetylhomotaurinate versus only 94 mg/kg for magnesium chloride—a 71% increase in the tolerated cation dose [1]. This property is shared with lithium acetylhomotaurinate (LD50 157 mg/kg vs. 88 mg/kg for lithium carbonate) but is not observed with sodium, potassium, or calcium acetylhomotaurinates, indicating that the acetylhomotaurinate anion specifically mitigates the toxicity of the magnesium and lithium cations [2].

Cation toxicity Acute toxicity Safety pharmacology

Anticonvulsant Activity Profile: Magnesium vs. Calcium Acetylhomotaurinate Against Pentetrazol-Induced Convulsions in Mice

In the pentetrazol (PTZ)-induced convulsion model in mice, magnesium acetylhomotaurinate exhibits a distinct dose-response signature compared to the calcium salt. Magnesium acetylhomotaurinate is active at 400 mg/kg i.p. with significant prolongation of time to death, and at 800 mg/kg i.p. with significant delay of convulsion onset [1]. By contrast, calcium acetylhomotaurinate shows significant antagonism on time to death at both 400 and 800 mg/kg, but its effect on convulsion onset reaches significance only at 800 mg/kg and becomes very significant (xxx) at 1000 mg/kg [2]. The sodium and potassium salts fail to reach significance at equivalent doses. While the overall anticonvulsant potency of the calcium salt is rated superior, the magnesium salt achieves efficacy at lower doses for specific endpoints, notably affecting convulsion onset at 800 mg/kg—a dose at which the calcium salt also becomes significant but with a different statistical confidence profile [3].

Anticonvulsant Pentylenetetrazol seizure model Epilepsy research

Erythrocyte Membrane Stabilization Potency: Magnesium Acetylhomotaurinate vs. Homotaurine in Rabbit Erythrocyte Hypotonic Hemolysis Assay

All acetylhomotaurinate salts, including the magnesium salt, demonstrate reinforced membrane-stabilizing activity in vitro compared to the parent compound homotaurine (3-aminopropanesulfonic acid). In the rabbit erythrocyte hypotonic hemolysis assay performed at 53°C in 10 mM phosphate buffer (pH 7.4, NaCl 5.5 g/L), homotaurine exhibits an ED50 of 15 mM/L, whereas the acetylhomotaurinate salts display ED50 values ranging between 1 and 10 mM/L—representing up to a 15-fold increase in potency [1]. The sodium and potassium acetylhomotaurinates were explicitly measured with ED50 values of approximately 5 mM/L, placing them at roughly 3-fold greater potency than homotaurine [2]. While the exact ED50 for the magnesium salt was not individually tabulated in the available patent data, it is explicitly included within the class of compounds demonstrating ED50 values between 1 and 10 mM/L and is stated to share the common reinforced membrane-stabilizing property [3].

Membrane stabilization Erythrocyte fragility Pharmacology screening

Cation-Directed Therapeutic Indication: Magnesium Salt as Vasculotropic Agent Distinct from Neurotropic Calcium Salt

The therapeutic indications for the acetylhomotaurinate salts are explicitly differentiated by cation identity. The patent literature assigns distinct clinical applications: the calcium salt is designated as a neurotropic agent, whereas the magnesium salt is specifically indicated as a vasculotropic agent [1]. The potassium salt is indicated as an antiasthenic, the lithium salt for bipolar disorders, the sodium salt for local treatments, and the zinc salt for dermatological use [2]. This cation-directed therapeutic specificity is supported by differential pharmacological profiles: divalent cation salts (Ca²⁺, Mg²⁺) are more active than monovalent salts in hypothermia induction, and within the divalent series, the calcium salt is more active than the magnesium salt [3]. The magnesium salt has been formulated for clinical use at doses of 1 g/day per os (up to 5 g/day), and as a parenteral solution (1 g/10 mL) for intravenous or intramuscular administration [4].

Vasculotropic Cation-specific pharmacology Therapeutic differentiation

Optimal Research and Application Scenarios for Magnesium(2+) 3-(Acetylamino)Propanesulphonate Based on Comparative Evidence


In Vivo Magnesium Supplementation with Extended Safety Window

The 71% higher LD50 of magnesium acetylhomotaurinate compared to magnesium chloride (161 vs. 94 mg Mg²⁺/kg i.p. in mice) makes this compound the preferred magnesium source for rodent studies where high magnesium loading is required to achieve central nervous system effects without reaching acute toxicity thresholds [1]. This is particularly relevant in models of magnesium deficiency, migraine, or NMDA receptor-mediated excitotoxicity where the therapeutic window of conventional magnesium salts is too narrow.

Vasculotropic and Cerebrovascular Pharmacology Research

As the specifically designated vasculotropic agent within the N-acetylhomotaurinate class, the magnesium salt is the correct chemical tool for investigating vascular and cerebrovascular pharmacology, distinct from the calcium salt which is designated for neurotropic applications [2]. Its established clinical dosing of 1 g/day oral (range 0.5–5 g/day) and parenteral formulation (1 g/10 mL) provides a translational framework for preclinical-to-clinical research in vascular disorders [3].

Membrane Stabilization Studies Requiring Combined Mg²⁺ and Homotaurine-Derived Activity

The acetylhomotaurinate scaffold confers up to 15-fold enhancement in erythrocyte membrane stabilization potency relative to homotaurine (ED50 reduced from 15 mM/L to as low as 1 mM/L) [4]. For researchers investigating membrane-stabilizing agents in the context of magnesium-dependent pathophysiology (e.g., preeclampsia, vascular smooth muscle dysfunction), this compound uniquely delivers both enhanced membrane stabilization and bioavailable magnesium from a single molecular entity.

Moderate Anticonvulsant Screening with Distinct Mg²⁺-Mediated Pharmacology

In PTZ-induced seizure models, magnesium acetylhomotaurinate exhibits a defined anticonvulsant profile with significant activity at 400–800 mg/kg i.p., affecting both convulsion onset and mortality endpoints [5]. This profile is differentiated from the calcium salt's more potent but distinct anticonvulsant signature, making the magnesium salt suitable for screening programs focused on Mg²⁺-dependent anticonvulsant mechanisms, particularly those involving NMDA receptor modulation.

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